![molecular formula C14H11F2NO2 B12526304 3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid CAS No. 834911-72-7](/img/structure/B12526304.png)
3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 3,5-difluorophenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid typically involves the following steps:
Nitration and Reduction: The starting material, 3,5-difluorobenzylamine, is nitrated to introduce nitro groups, followed by reduction to obtain the corresponding amine.
Coupling Reaction: The amine is then coupled with 3-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid: Characterized by the presence of a 3,5-difluorophenylmethylamino group.
3-{[(3,5-Dichlorophenyl)methyl]amino}benzoic acid: Similar structure but with chlorine substituents instead of fluorine.
3-{[(3,5-Dimethylphenyl)methyl]amino}benzoic acid: Similar structure but with methyl substituents instead of fluorine.
Uniqueness
The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorinated or methylated analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
834911-72-7 |
|---|---|
Molecular Formula |
C14H11F2NO2 |
Molecular Weight |
263.24 g/mol |
IUPAC Name |
3-[(3,5-difluorophenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C14H11F2NO2/c15-11-4-9(5-12(16)7-11)8-17-13-3-1-2-10(6-13)14(18)19/h1-7,17H,8H2,(H,18,19) |
InChI Key |
JUVRONMDFCJHMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC(=CC(=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B12526229.png)
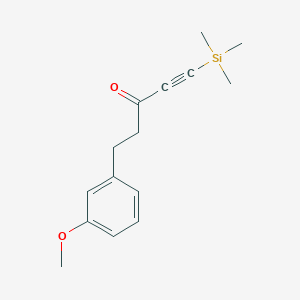
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12526250.png)
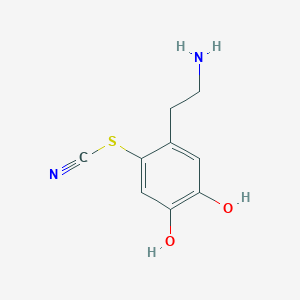
![3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B12526256.png)
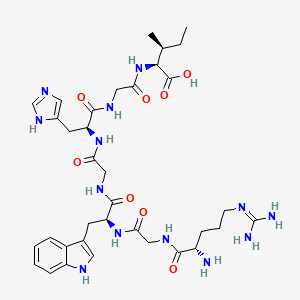

![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)
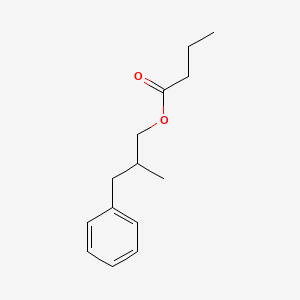
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)
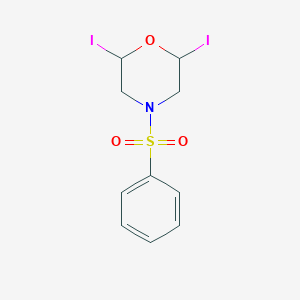
![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)

